![molecular formula C12H14O B14484428 {[(2-Methylidenecyclopropyl)methoxy]methyl}benzene CAS No. 65693-23-4](/img/structure/B14484428.png)
{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylene-2-benzyloxymethylcyclopropane is an organic compound with the molecular formula C11H12O It is a cyclopropane derivative featuring a methylene group and a benzyloxymethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylene-2-benzyloxymethylcyclopropane can be synthesized through several methods, one of which involves the reaction of an alkene with a carbene. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction of the carbene with the double bond in an alkene results in the formation of the cyclopropane ring .
Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate. This intermediate then reacts with the alkene to produce the cyclopropane derivative .
Industrial Production Methods
Industrial production of 1-methylene-2-benzyloxymethylcyclopropane typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Simmons-Smith reaction is often preferred for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
1-Methylene-2-benzyloxymethylcyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd).
Substitution: Boron reagents, palladium catalyst (Pd).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: New carbon-carbon bonded compounds.
Scientific Research Applications
1-Methylene-2-benzyloxymethylcyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylene-2-benzyloxymethylcyclopropane involves the formation of a carbene intermediate, which then reacts with alkenes to form the cyclopropane ring. The carbene can be generated through various methods, such as the deprotonation of chloroform with potassium hydroxide (KOH) or the reaction of diiodomethane with a zinc-copper couple . The highly strained nature of the cyclopropane ring makes it reactive and suitable for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropane ring without any substituents.
1,2-Dimethylcyclopropane: A cyclopropane ring with two methyl groups attached.
1-Bromo-2-methylcyclopropane: A cyclopropane ring with a bromine and a methyl group attached.
Uniqueness
1-Methylene-2-benzyloxymethylcyclopropane is unique due to the presence of both a methylene group and a benzyloxymethyl group attached to the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
65693-23-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2-methylidenecyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-10-7-12(10)9-13-8-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
WOEYEQNJTJMRIA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
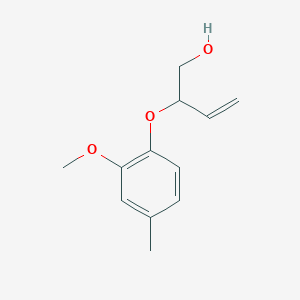
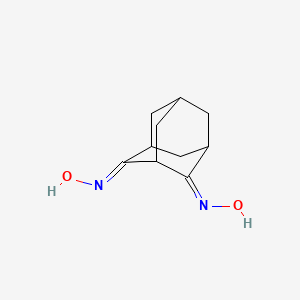
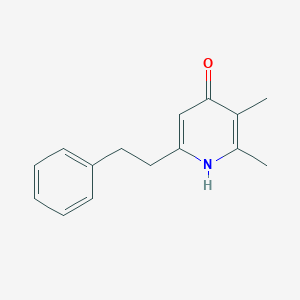
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
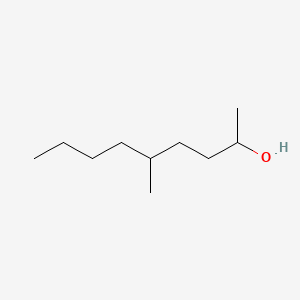
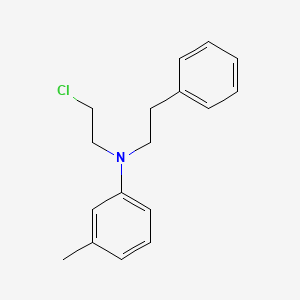
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
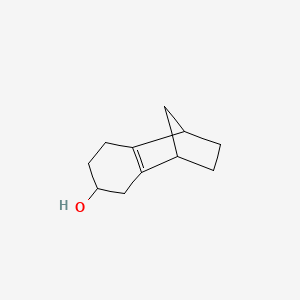
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
